RAD140

説明

RAD140 is an investigational selective androgen receptor modulator (SARM) for the treatment of conditions such as muscle wasting and breast cancer.

作用機序

Target of Action

RAD140, also known as Testolone or Vosilasarm, is a selective androgen receptor modulator (SARM) that primarily targets androgen receptors (AR) in skeletal muscle tissue . The primary targeted receptors are those in the muscles and bone .

Mode of Action

This compound operates by binding selectively to androgen receptors, triggering a series of cellular events that ultimately lead to increased protein synthesis and muscle hypertrophy . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .

Biochemical Pathways

This activation of AR and suppression of the estrogen receptor (ER) pathway, including the ESR1 gene, were observed with this compound treatment . A subset of AR-repressed genes associated with DNA replication was suppressed with this compound treatment .

Pharmacokinetics

This compound is orally administered . Its elimination half-life is approximately 45-60 hours , which suggests that it remains in the body for a significant period after administration. This long half-life contributes to its bioavailability and allows for less frequent dosing .

Result of Action

This compound exhibits potent antitumor activity in in vivo models of AR/ER+ breast cancer both as a single agent and in combination with the CDK4/6 inhibitor palbociclib . It also leads to substantial tumor growth inhibition in AR/ER+ breast cancer patient-derived xenografts (PDX) . In terms of muscle growth, this compound can increase muscle mass and improve bone health .

Action Environment

Environmental factors such as diet, exercise, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a balanced diet and regular exercise can potentially enhance the muscle-building effects of this compound . .

生化学分析

Biochemical Properties

RAD140 plays a significant role in biochemical reactions by selectively binding to androgen receptors in muscle and bone tissues . This binding interaction stimulates anabolic activity, promoting muscle growth and bone density . This compound interacts with various biomolecules, including androgen receptors, which are proteins that mediate the effects of androgens like testosterone . The high selectivity of this compound for these receptors reduces the risk of androgenic side effects commonly associated with traditional steroids .

Cellular Effects

This compound exerts its effects on various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism . In muscle cells, this compound promotes protein synthesis and muscle hypertrophy by activating androgen receptors . This activation leads to increased muscle mass and strength . Additionally, this compound has been shown to protect hippocampal neurons from cell death, indicating potential neuroprotective effects . The compound also affects bone cells by enhancing bone density and strength .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to androgen receptors, which triggers a cascade of cellular events . Upon binding, this compound activates the androgen receptor, leading to the transcription of target genes involved in muscle growth and bone health . This activation results in increased protein synthesis and muscle hypertrophy . This compound also exhibits tissue selectivity, primarily affecting muscle and bone tissues while sparing other tissues like the prostate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound remains stable and effective over extended periods, with significant muscle growth and strength gains observed in animal models . Long-term studies indicate that this compound maintains its anabolic effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to significantly increase lean body mass and bone density without adverse effects . Higher doses may lead to potential side effects such as liver toxicity and suppression of natural testosterone production . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . The compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active metabolites . These metabolites contribute to the overall anabolic effects of this compound by enhancing muscle growth and bone density . The metabolic pathways of this compound also involve interactions with androgen receptors, further promoting its anabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once inside the cells, this compound binds to androgen receptors, leading to its accumulation in muscle and bone tissues . This selective distribution ensures that this compound exerts its effects primarily in target tissues, minimizing unwanted side effects in other organs . The compound’s transport and distribution are crucial for its efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . This compound is primarily localized in the cytoplasm, where it binds to androgen receptors and initiates signaling pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its target compartments . The subcellular localization of this compound ensures its precise action in promoting muscle growth and bone health .

生物活性

RAD140, also known as Testolone, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-receptor positive breast cancer and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a nonsteroidal compound designed to selectively bind to androgen receptors (AR) while minimizing interaction with other steroid hormone receptors. Its discovery was aimed at developing a therapeutic agent that could provide anabolic benefits similar to testosterone without the associated side effects of traditional anabolic steroids.

Key Characteristics

- Oral Bioavailability : this compound demonstrates high oral bioavailability, with studies indicating absorption rates ranging from 27% to 75% in various animal models .

- Affinity for Androgen Receptor : this compound exhibits a strong affinity for AR (Ki = 7 nM), surpassing testosterone (Ki = 29 nM) and dihydrotestosterone (DHT, Ki = 10 nM) in binding potency .

- Selectivity : It shows good selectivity over other steroid hormone receptors, with minimal interaction with the progesterone receptor (IC50 = 750 nM) .

The biological activity of this compound is primarily mediated through its interaction with AR, leading to various downstream effects:

- Anabolic Effects : In preclinical models, this compound has been shown to promote muscle growth and increase the weight of androgen-responsive tissues such as the levator ani muscle .

- Neuroprotective Properties : Research indicates that this compound can protect neurons against excitotoxic damage in models relevant to neurodegenerative diseases like Alzheimer's. This neuroprotection is believed to involve MAPK signaling pathways .

- Antitumor Activity : In breast cancer models, this compound has demonstrated significant antitumor effects by inhibiting tumor growth in AR/ER+ patient-derived xenografts. It activates AR signaling while suppressing estrogen receptor pathways .

Clinical Trials

A Phase 1 clinical trial evaluated the safety and maximum tolerated dose of this compound in patients with locally advanced or metastatic breast cancer. The study involved:

- Participants : 22 heavily pre-treated patients.

- Dosage : Oral doses ranged from 50 mg to 150 mg per day, with a maximum tolerated dose established at 100 mg per day.

- Results : Evidence of clinical activity was observed in one patient with a partial response, alongside pharmacodynamic data consistent with AR modulatory activity .

Adverse Effects

While this compound's therapeutic potential is promising, there are reports of adverse effects. A case study documented acute liver injury following the use of this compound as an oral supplement. This highlights the importance of monitoring liver function during treatment .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anabolic Activity | Increased muscle mass in rodent models |

| Neuroprotection | Protection against excitotoxicity via MAPK signaling |

| Antitumor Activity | Inhibition of AR/ER+ breast cancer cell growth |

| Clinical Safety | Maximum tolerated dose identified; adverse effects noted |

特性

CAS番号 |

1182367-47-0 |

|---|---|

分子式 |

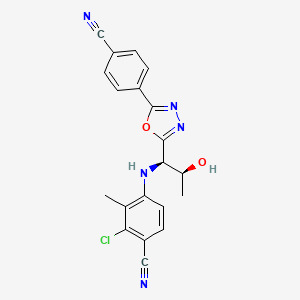

C20H16ClN5O2 |

分子量 |

393.8 g/mol |

IUPAC名 |

2-chloro-4-[[1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile |

InChI |

InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3 |

InChIキー |

XMBUPPIEVAFYHO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |

異性体SMILES |

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O |

正規SMILES |

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Testolone; RAD140; RAD-140; RAD 140 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of RAD140?

A1: this compound is a selective androgen receptor modulator (SARM). It exerts its effects by binding to the androgen receptor (AR) in a tissue-selective manner. [, , , ] This leads to activation of the AR signaling pathway in specific tissues, such as muscle and bone, while demonstrating attenuated activity in others, like the prostate. [, ]

Q2: How does this compound's activity in breast cancer cells differ from its activity in prostate cancer cells?

A2: While this compound acts as a potent AR agonist in breast cancer cells, it does not induce significant AR activity in prostate cancer cells. [, ] This tissue selectivity is a key characteristic of SARMs and is thought to contribute to their favorable safety profile compared to traditional androgens.

Q3: What is the impact of this compound on ER signaling in AR+/ER+ breast cancer models?

A3: Research suggests that this compound can suppress estrogen receptor (ER) signaling in AR+/ER+ breast cancer models. [, ] This effect is thought to be mediated, at least in part, through AR-mediated downregulation of the ESR1 gene, which encodes ERα. [, ]

Q4: How does this compound affect gene expression in breast cancer cells?

A4: Studies show that this compound treatment induces the expression of AR target genes, such as KLK2, FKBP5, and the tumor suppressor gene ZBTB16, in breast cancer cells. [] Conversely, it leads to the suppression of ER target genes, including progesterone receptor (PR), TFF1, and GREB1. []

Q5: Does this compound impact DNA damage and apoptosis in breast cancer cells?

A5: Evidence suggests that this compound may induce DNA damage and apoptosis in endocrine-resistant breast cancer cells. [] This effect is supported by observations of morphological changes consistent with apoptosis, increased annexin V/PI-positive cells, and elevated levels of cleaved PARP, caspase-3, and caspase-7 proteins. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H23F3N4O2, and its molecular weight is 404.41 g/mol. [, , ]

Q7: Is there spectroscopic data available for this compound?

A7: Yes, mass spectrometric characterization of this compound has been performed, revealing diagnostic product ions under both electrospray ionization (ESI-MS/MS) and electron ionization (EI-MS/MS) conditions. [] This information is valuable for identifying and confirming the presence of this compound in various samples, including those relevant to doping control.

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is orally bioavailable and exhibits a relatively long half-life in plasma, up to 13 days in horses. [] It undergoes various metabolic transformations, including hydrolysis, hydroxylation, glucuronidation, and sulfation. [, , ]

Q9: What are the main metabolites of this compound detected in urine and plasma?

A9: In horses, unchanged this compound and several metabolites, including glucuronide and sulfate conjugates, have been detected in urine after administration. [, ] The sulfate conjugate showed the longest detection time in hydrolyzed urine (up to 6 days). [] In plasma, this compound itself provided the longest detection time. []

Q10: Does this compound demonstrate AR target engagement in humans?

A10: Preliminary clinical data from a Phase I trial in patients with ER+/HER2- metastatic breast cancer indicate that this compound treatment leads to a decrease in sex hormone-binding globulin (SHBG) and an increase in serum prostate-specific antigen (PSA) levels. [, ] These changes are suggestive of AR target engagement. [, ]

Q11: What is the efficacy of this compound in preclinical models of breast cancer?

A11: this compound has demonstrated potent anti-tumor activity in various preclinical models of AR+/ER+ breast cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). [, ] Notably, its efficacy has been observed in models recapitulating various stages of the disease, including endocrine-resistant tumors. [, , , ]

Q12: Has this compound shown any benefit in combination with other therapies in preclinical models?

A13: Yes, preclinical studies have shown that combining this compound with either CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) results in enhanced anti-tumor efficacy compared to either agent alone. [, ]

Q13: What are the potential adverse effects associated with this compound use?

A14: Although preclinical studies suggest a favorable safety profile for this compound compared to traditional androgens, case reports have linked its use to hepatotoxicity, including drug-induced liver injury (DILI). [, , , ] Other reported adverse effects include myocarditis and tendon rupture. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。